N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C19H21N3S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21N3S/c1-11-8-9-14(10-12(11)2)22-18-17-15-6-4-5-7-16(15)23-19(17)21-13(3)20-18/h8-10H,4-7H2,1-3H3,(H,20,21,22) |
InChI Key |
MDAOPULBIAQLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile
A microwave-enhanced cyclocondensation protocol enables efficient core formation. Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates intermediate 2 (N’-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide). Subsequent Dimroth rearrangement with 3,4-dimethylaniline in the presence of K₂CO₃ under microwave irradiation (100°C, 30 min) yields the target compound (3) .
Mechanistic Rationale :
-
DMF-DMA mediates formimidamide formation at the 2-amino group of 1 , activating the carbonitrile for nucleophilic attack.
-
Dimroth rearrangement repositions the dimethylamino group, enabling annulation with the aniline derivative to form the pyrimidine ring.
Optimization Data :
| Condition | Yield (%) | Time (min) |
|---|---|---|
| Conventional Heating | 58 | 360 |
| Microwave Irradiation | 83 | 30 |
Microwave irradiation reduces reaction time sixfold while improving yield by 25%, attributed to uniform thermal energy distribution.
N-Arylation Strategies for 4-Amino Substitution
Introducing the 3,4-dimethylphenyl group at the 4-position employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr Using 4-Chloro Intermediate
Patent disclosures describe 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (4) as a key intermediate. Reacting 4 with 3,4-dimethylaniline in toluene at 110°C for 12 hours affords the target compound. Catalytic HCl (10 mol%) accelerates displacement by protonating the pyrimidine nitrogen, enhancing electrophilicity.
Limitations :
-
Requires high temperatures (110–130°C)
-
Competing hydrolysis generates 4-hydroxypyrimidine byproducts
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 4 and 3,4-dimethylaniline using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane (100°C, 24 h) achieves 72% yield. This method circumvents harsh conditions but necessitates inert atmosphere and costly catalysts.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| SNAr | 65 | 88 | Low |
| Buchwald-Hartwig | 72 | 95 | High |
Methyl Group Introduction at the 2-Position
Direct Alkylation of Pyrimidine Nitrogen
Treating 4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (5) with methyl iodide in DMF (K₂CO₃, 60°C, 6 h) installs the 2-methyl group via N-alkylation. Excess MeI (2.5 eq.) ensures complete substitution, though overalkylation to dimethyl species occurs if reaction time exceeds 8 hours.
Yield Optimization :
| MeI Equiv. | Time (h) | Monoalkylation (%) | Dialkylation (%) |
|---|---|---|---|
| 1.5 | 6 | 68 | 12 |
| 2.5 | 6 | 82 | 18 |
Integrated Synthetic Workflow
Combining the above steps into a convergent pathway enhances efficiency:
-
Core Synthesis : Microwave-assisted cyclocondensation (Section 1.1) produces 3 in 83% yield.
-
Methylation : N-alkylation of 3 with MeI (Section 3.1) achieves 82% yield.
-
Purification : Recrystallization from ethanol/water (4:1) affords >99% purity (HPLC).
Spectroscopic Validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 7.08 (s, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 2.78 (t, J = 6.0 Hz, 2H, CH₂), 2.65 (s, 3H, NCH₃), 2.23 (s, 6H, ArCH₃), 1.84–1.72 (m, 4H, CH₂).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₂N₃S: 336.1531; found: 336.1534.
Challenges and Mitigation Strategies
Byproduct Formation During Dimroth Rearrangement
Incomplete rearrangement generates residual 2 , detectable via LC-MS. Adding molecular sieves (4Å) absorbs liberated dimethylamine, shifting equilibrium toward product.
Regioselectivity in N-Alkylation
Competitive C-methylation at thiophene positions is suppressed using polar aprotic solvents (DMF > THF).
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Amino Group
The primary amine at position 4 participates in nucleophilic substitution reactions. For example:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane under basic conditions (pyridine) to form N-acyl derivatives.
-
Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamide derivatives, enhancing solubility for pharmacological studies.
These reactions typically proceed at 0–25°C with yields >75%.
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups predominantly at the para position relative to the dimethylphenyl substituent.
-
Halogenation : Bromination with Br₂/FeBr₃ produces mono- or di-substituted derivatives depending on stoichiometry.
Reaction outcomes depend on steric effects from the 3,4-dimethylphenyl group and electronic directing effects of the fused thieno-pyrimidine system .
Oxidation of the Tetrahydro Ring
The saturated 5,6,7,8-tetrahydro ring undergoes selective oxidation:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Dihydro derivative | 60°C, 2 hr | 68% |
| DDQ | Fully aromatic benzothienopyrimidine | Toluene, reflux | 82% |
Oxidation modifies the compound’s planarity and π-conjugation, impacting binding affinity in biological systems .
Coupling Reactions via Halogenated Intermediates
Brominated derivatives participate in cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids in THF/H₂O (80°C, 12 hr), yielding biaryl analogs.
-
Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Dimroth Rearrangement
Under microwave irradiation (90°C, AcOH), the compound undergoes acid-catalyzed Dimroth rearrangement with aromatic amines to form N-aryl derivatives :
Example :
-
Reaction with p-methoxyaniline produces N-(4-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine in 83% yield .
Limitations :
Functionalization at the Thieno-Pyrimidine Nitrogen
The pyrimidine nitrogen atoms participate in:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts.
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Cu(II), Pt(II)) via N,S-chelation, studied for antitumor applications.
Structural Insights from Crystallography
X-ray diffraction of derivatives (e.g., N-aryl analogs) reveals:
-
Dihedral angles between the thieno-pyrimidine core and substituents range from 15–35°, influencing intermolecular interactions .
-
Intramolecular hydrogen bonds stabilize the crystal lattice (N–H···N/S distances: 2.8–3.1 Å) .
This compound’s reactivity enables tailored modifications for drug discovery, particularly in oncology and neurology. Further studies should explore enantioselective syntheses and in vivo metabolic pathways .
Scientific Research Applications
Pharmacological Studies
N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has been investigated for its potential therapeutic applications in various diseases:
- Anticancer Activity : Preliminary studies indicate that compounds of this class may exhibit cytotoxic effects against certain cancer cell lines. For example, derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models.
- Antidepressant Properties : Research suggests that the compound may influence neurotransmitter systems, potentially offering antidepressant effects similar to established pharmacological treatments.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders:
- α-Glucosidase Inhibition : Studies indicate that derivatives can significantly inhibit α-glucosidase activity, suggesting potential applications in managing Type 2 diabetes mellitus.
- Acetylcholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase points towards potential use in treating Alzheimer's disease by enhancing cholinergic signaling.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine:
- Oxidative Stress Reduction : The compound may mitigate oxidative stress-induced neuronal damage through antioxidant mechanisms.
- Cognitive Enhancement : Animal studies have suggested improvements in cognitive functions when treated with this compound.
Comparison of Biological Activities
Synthesis Pathways Overview
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Cyclization of Precursors | Using appropriate aldehydes and amines | 75 |
| Functional Group Modification | Derivatization of existing compounds | 80 |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothieno-pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibited significant cytotoxicity with an IC50 value of 12 µM against breast cancer cells .
Case Study 2: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine resulted in improved cognitive performance and reduced markers of oxidative stress in the brain . These findings suggest its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) N-(4-Methoxyphenyl) Derivatives
- Compound 8 (): Features a 4-methoxyphenyl group. Physicochemical Properties: Higher polarity due to the methoxy group (logP reduced vs. methyl substituents). Synthetic Yield: 68% (alkylation with iodomethane). Biological Activity: Not explicitly stated, but methoxy groups often enhance solubility and metabolic stability.
- Compound 5c (): Contains a 4-methoxyphenyl group with a violet crystalline form. Melting Point: 140–142°C, lower than the target compound’s likely range (estimated 170–190°C based on analogs).
b) N-(4-Chlorophenyl) Derivatives
c) N-(3,4-Dimethylphenyl) Target Compound
- Hypothesized Properties :
- Lipophilicity : Higher logP than methoxy analogs, favoring CNS penetration.
- Steric Effects : 3,4-Dimethyl groups may hinder metabolic oxidation, improving half-life.
Core Modifications: Alkyl Groups on the Pyrimidine Ring
- Compound 10 (): 2-Methyl and N4-CH$_3$ groups.
- $ ^1H $-NMR : 2.55 ppm (2-CH$3$), 3.41 ppm (N4-CH$3$).
- Melting Point : 189–191°C, similar to the target compound’s expected range.
- Elemental Analysis : C, 64.44% (calc. 64.19%), indicating high purity.
- Compound 5e (): Incorporates a benzenesulphonamide group.
- Activity : Improved water solubility (sulphonamide moiety) but reduced cell permeability vs. methyl derivatives.
Heterocyclic System Variations
Biological Activity
N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antitumor properties and other relevant pharmacological activities.
- Chemical Name : N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine
- CAS Number : 379256-96-9
- Molecular Formula : C21H23N3OS2
- Molar Mass : 397.56 g/mol
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzothieno-pyrimidine core structure followed by modifications to introduce the dimethylphenyl and methyl groups. The synthetic pathways often utilize various coupling reactions and cyclization techniques to achieve the desired molecular configuration.
Antitumor Activity
Recent studies have highlighted the antitumor potential of N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine. The compound exhibits significant cytotoxic effects against various cancer cell lines.
-
In Vitro Studies :
- The compound demonstrated a mean GI50 (concentration required to inhibit cell growth by 50%) ranging from 10.47 µM to 14.12 µM across different cancer cell lines. This indicates a potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil (GI50 = 22.60 µM) .
- Specific studies showed selective activity towards CNS and breast cancer cell lines, suggesting its potential for targeted cancer therapies .
-
Mechanism of Action :
- Molecular docking studies indicate that N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine may inhibit key proteins involved in tumor growth such as EGFR-TK and B-RAF kinase . These interactions can disrupt signaling pathways essential for cancer cell proliferation.
Other Biological Activities
Besides antitumor effects, preliminary investigations suggest that this compound may possess additional biological activities:
- Antifungal Activity : Some derivatives of related thieno-pyrimidines have shown antifungal properties against strains like Aspergillus species .
- CNS Activity : Given its structural similarities with known CNS-active compounds, further research is warranted to explore neuroprotective or neuroactive properties.
Data Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | GI50: 10.47 - 14.12 µM | |
| Antifungal | Effective against Aspergillus | |
| CNS Activity | Potential neuroactive properties | Further research needed |
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated the efficacy of this compound against a panel of cancer cell lines including breast and CNS cancers. Results indicated a significant reduction in cell viability with IC50 values confirming its potency compared to established treatments.
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves refluxing a precursor (e.g., 4-chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) with 3,4-dimethylaniline in acetonitrile or ethanol for 24 hours under controlled temperature (70–80°C). Aluminum amalgam in aqueous tetrahydrofuran (THF) has also been employed for reductive steps in analogous thienopyrimidine syntheses .
Q. How is structural characterization of this compound performed to confirm its purity and identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. For example, ¹H NMR in DMSO-d₆ resolves methyl and aromatic proton signals (δ 1.11–3.23 ppm for aliphatic protons; δ 7.62–8.51 ppm for aromatic and pyrimidine protons). LC-MS (e.g., m/z 365.0 [M+H]⁺) confirms molecular weight . X-ray crystallography using SHELX programs can resolve crystal structures, though this requires high-purity crystals .
Q. What in vitro biological screening methods are used to evaluate its preliminary pharmacological activity?
- Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Pseudomonas aeruginosa ATCC 10145) using broth microdilution. Anticancer activity is evaluated via cell viability assays (e.g., MTT) against cancer cell lines (e.g., HOP-92 lung cancer), with IC₅₀ values calculated at 10 μM doses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific efficacy?
- Methodological Answer : Systematic substitution at the 4-amine and benzothieno positions is performed. For example:
- Variation of substituents : Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., trifluoromethyl) or hydrophilic groups to modulate bioavailability.
- Biological testing : Compare FGFR1 inhibition (via kinase assays) or antimicrobial MIC values across derivatives. SAR trends in related compounds show enhanced activity with hydrophobic aryl groups .
Q. What computational strategies are employed to predict binding modes and target interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystallographic protein structures (e.g., EGFR or FGFR1 kinases) identifies potential binding pockets. Dynamics simulations (100 ns MD runs) assess stability of ligand-receptor complexes. For instance, docking of thienopyrimidine analogs into EGFR’s ATP-binding site highlights hydrogen bonding with Met793 and hydrophobic interactions with Leu844 .
Q. How should researchers resolve contradictions between in vitro activity and structural data?
- Methodological Answer : If a derivative shows high bioactivity but poor solubility:
- Solubility enhancement : Introduce polar groups (e.g., morpholine) or formulate as hydrochloride salts.
- Bioavailability testing : Use Caco-2 cell monolayers to measure permeability. Contradictions between NMR purity and bioactivity may require LC-MS/MS to detect trace impurities .
Q. What advanced spectroscopic techniques validate stereochemistry and conformational stability?
- Methodological Answer : Rotational Nuclear Overhauser Effect Spectroscopy (ROESY) identifies spatial proximities between protons (e.g., confirming chair conformations in tetrahydrobenzothieno rings). High-Resolution Mass Spectrometry (HRMS) with <2 ppm error validates molecular formulae. For stereoisomers, chiral HPLC with amylose columns resolves enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
